2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl- with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Solvents such as toluene or diphenyl oxide may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted naphthalene derivatives .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further chemical reactions. The aromatic ring structure allows for interactions with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester: Similar in structure but with a hydroxyl group at a different position.
2-Hydroxy-1-naphthoic acid: Another derivative of naphthalene with a hydroxyl group and carboxylic acid group.
Uniqueness
2-Naphthalenecarboxylic acid, 1-hydroxy-3-methyl-, methyl ester is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
67176-23-2 |
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Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 1-hydroxy-3-methylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-8-7-9-5-3-4-6-10(9)12(14)11(8)13(15)16-2/h3-7,14H,1-2H3 |
InChI Key |
HCLYUFMTSFVOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C(=O)OC)O |
Origin of Product |
United States |
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